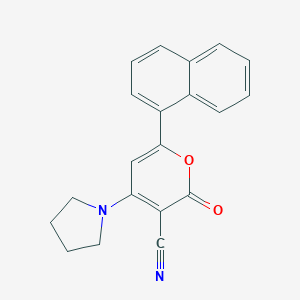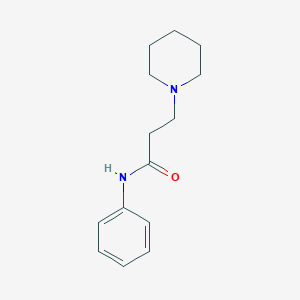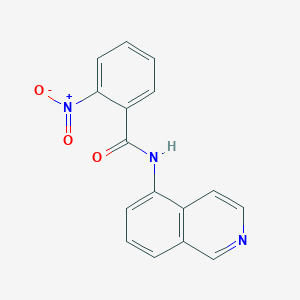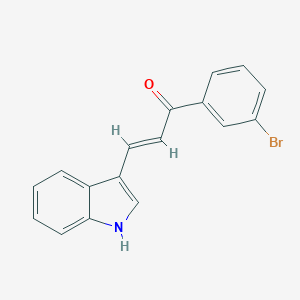
6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been suggested that the compound modulates the immune system to enhance the body's ability to fight cancer.
Biochemical and physiological effects:
Studies have shown that 6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate the expression of certain genes involved in cancer cell proliferation. In addition, the compound has been shown to possess anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its potential as an anti-tumor agent. The compound has shown significant activity against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile. One of the most promising directions is the development of analogs of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as an anti-inflammatory and anti-viral agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been achieved using different methods. One of the most commonly used methods involves the reaction between 2,6-dibromo-1-naphthaldehyde and 1-pyrrolidinecarbonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
6-(1-naphthyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to possess significant anti-tumor activity in various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-viral properties.
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
6-naphthalen-1-yl-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c21-13-17-18(22-10-3-4-11-22)12-19(24-20(17)23)16-9-5-7-14-6-1-2-8-15(14)16/h1-2,5-9,12H,3-4,10-11H2 |
Clé InChI |
BRTJQPZSYZNTPZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC4=CC=CC=C43)C#N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC4=CC=CC=C43)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)